C28H31NO6S2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that features a variety of functional groups, including amides, esters, and thiophenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common steps include esterification, amidation, and thiophene ring formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting reagents that are readily available and ensuring that reaction conditions are safe and environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis may be employed to increase efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
The compound (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
The compound (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but they may include proteins and enzymes related to cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate
- (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate
Uniqueness
The uniqueness of (2S)-2-(2-{6-tert-butyl-4-methyl-2-oxo-2H-furo[3,2-g]chromen-3-yl}acetamido)-4-(methylsulfanyl)butyl thiophene-2-carboxylate lies in its specific combination of functional groups and structural features. This makes it distinct from other similar compounds and may contribute to its unique biological and chemical properties .
Eigenschaften
Molekularformel |
C28H31NO6S2 |
---|---|
Molekulargewicht |
541.7 g/mol |
IUPAC-Name |
[(2S)-2-[[2-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]-4-methylsulfanylbutyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C28H31NO6S2/c1-16-18-11-20-21(28(2,3)4)15-33-22(20)13-23(18)35-26(31)19(16)12-25(30)29-17(8-10-36-5)14-34-27(32)24-7-6-9-37-24/h6-7,9,11,13,15,17H,8,10,12,14H2,1-5H3,(H,29,30)/t17-/m0/s1 |
InChI-Schlüssel |
CHRKVQHPTXYGLM-KRWDZBQOSA-N |
Isomerische SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)N[C@@H](CCSC)COC(=O)C4=CC=CS4 |
Kanonische SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CC(=O)NC(CCSC)COC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.